molecular formula C8H11NO2 B1661147 2-Cyano-4,4-dimethylpent-2-enoic acid CAS No. 88319-37-3

2-Cyano-4,4-dimethylpent-2-enoic acid

Cat. No. B1661147
CAS RN: 88319-37-3
M. Wt: 153.18
InChI Key: NJCRQFJRXAZYEJ-XQRVVYSFSA-N
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Description

“2-Cyano-4,4-dimethylpent-2-enoic acid” is an organic compound with the molecular formula C8H11NO2 . It is a derivative of pentenoic acid, where a cyano group is attached to the second carbon atom and two methyl groups are attached to the fourth carbon atom .


Synthesis Analysis

The synthesis of similar compounds often involves the use of a chiral auxiliary such as an oxazolidinone derivative . One route of synthesis consists of three steps: acylation of the oxazolidinone using triethylamine as a base, and DMAP as an acyl carrier catalyst .


Molecular Structure Analysis

The molecular structure of “2-Cyano-4,4-dimethylpent-2-enoic acid” consists of a pentene backbone with a cyano group attached to the second carbon atom and two methyl groups attached to the fourth carbon atom . The molecular weight of this compound is 153.18 .


Physical And Chemical Properties Analysis

“2-Cyano-4,4-dimethylpent-2-enoic acid” has a molecular weight of 153.18 and a density of 1.078±0.06 g/cm3 . The boiling point is estimated to be 287.4±23.0 °C . The melting point is reported to be between 123.5-125 °C .

Scientific Research Applications

Dehydrating and Translocating Properties

“2-Cyano-4,4-dimethylpent-2-enoic acid” is a piperidine that has been shown to have dehydrating and translocating properties . This property can be useful in various chemical reactions where dehydration or translocation is required.

Plant Biochemistry

This compound can be found in plants as an alkylene and carbonyl compound . This suggests that it might play a role in plant biochemistry and could be used in studies related to plant biology and botany.

Synthesis of Cyano Compounds

“2-Cyano-4,4-dimethylpent-2-enoic acid” is also used in the synthesis of cyano compounds . Cyano compounds are widely used in organic chemistry and medicinal chemistry due to their versatile reactivity and biological activity.

Molecular Recognition and Hydrogen Bonding

Compounds similar to “2-Cyano-4,4-dimethylpent-2-enoic acid” have demonstrated potential in molecular recognition through intermolecular hydrogen bonding. This property can be useful in the design of new materials and drugs.

Dye-Sensitized Solar Cells (DSSCs)

A compound similar to “2-Cyano-4,4-dimethylpent-2-enoic acid” has been used as a dye in Dye-Sensitized Solar Cells (DSSCs) . The solar cell efficiency of the synthesized dye is 1.7 % with Voc=0.67 V, Jsc=4.6 mA/m^2 and fill factor (FF) =56 % .

Optoelectronic and Thermodynamic Properties

The optoelectronic and thermodynamic properties of a compound similar to “2-Cyano-4,4-dimethylpent-2-enoic acid” have been studied using RHF and DFT (B3LYP and WB97XD) methods along with the 6-31+G** . This suggests potential applications in the field of optoelectronics and thermodynamics.

Safety And Hazards

“2-Cyano-4,4-dimethylpent-2-enoic acid” is classified as a hazardous substance. It can cause severe skin burns and eye damage . The safety precautions include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

(E)-2-cyano-4,4-dimethylpent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-8(2,3)4-6(5-9)7(10)11/h4H,1-3H3,(H,10,11)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCRQFJRXAZYEJ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4,4-dimethylpent-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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